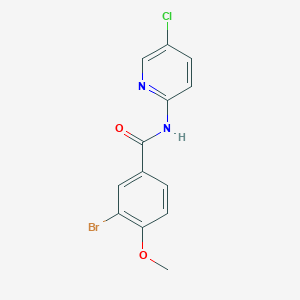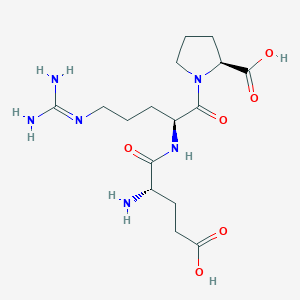
Glutamyl-arginyl-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamyl-arginyl-proline (GAP) is a tripeptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a naturally occurring peptide that is found in various tissues, including the brain, kidney, and liver. GAP has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of Glutamyl-arginyl-proline is not fully understood, but it is believed to act through the inhibition of the renin-angiotensin system (RAS). The RAS is a hormone system that regulates blood pressure and fluid balance in the body. This compound has been shown to inhibit the production of angiotensin II, a hormone that constricts blood vessels and increases blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are both implicated in the development of various diseases. Additionally, this compound has been shown to reduce fibrosis in the liver and heart, which is a common feature of many chronic diseases.
実験室実験の利点と制限
One of the main advantages of using Glutamyl-arginyl-proline in lab experiments is its stability. This compound is a stable peptide that can be easily synthesized and stored for long periods. Additionally, this compound is relatively inexpensive compared to other peptides, making it an attractive option for researchers on a budget. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are many potential future directions for research on Glutamyl-arginyl-proline. One area of interest is the development of this compound-based therapeutics for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a promising peptide with many potential therapeutic applications. Its stability, low cost, and various biochemical and physiological effects make it an attractive option for further research. While there are still many unanswered questions about the mechanism of action and optimal use of this compound, it is clear that this peptide has the potential to be a valuable tool in the fight against various diseases.
合成法
Glutamyl-arginyl-proline can be synthesized using solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin support. The protected amino acids are then deprotected, and the peptide is cleaved from the resin to obtain the final product. The purity of the synthesized peptide can be determined using high-performance liquid chromatography (HPLC).
科学的研究の応用
Glutamyl-arginyl-proline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antifibrotic effects, making it a promising candidate for the treatment of various diseases, including cardiovascular disease, diabetes, and liver fibrosis.
特性
CAS番号 |
131837-03-1 |
|---|---|
分子式 |
C16H28N6O6 |
分子量 |
400.43 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O6/c17-9(5-6-12(23)24)13(25)21-10(3-1-7-20-16(18)19)14(26)22-8-2-4-11(22)15(27)28/h9-11H,1-8,17H2,(H,21,25)(H,23,24)(H,27,28)(H4,18,19,20)/t9-,10-,11-/m0/s1 |
InChIキー |
VPKBCVUDBNINAH-DCAQKATOSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)N)C(=O)O |
配列 |
ERP |
同義語 |
ERP tripeptide Glu-Arg-Pro glutamyl-arginyl-proline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



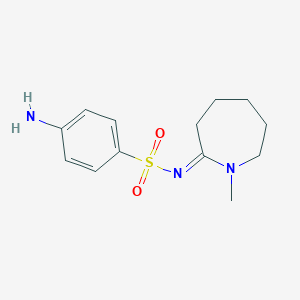
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
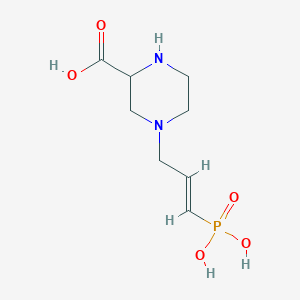
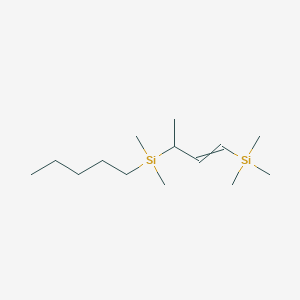
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
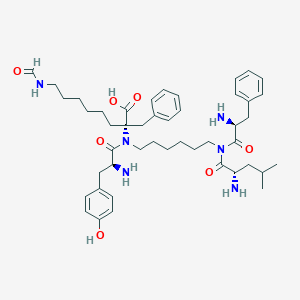
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)
